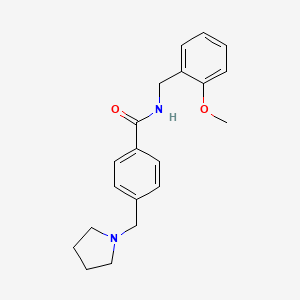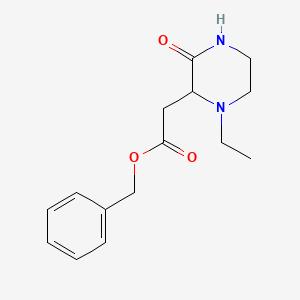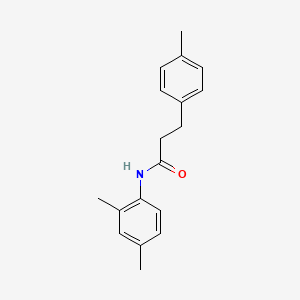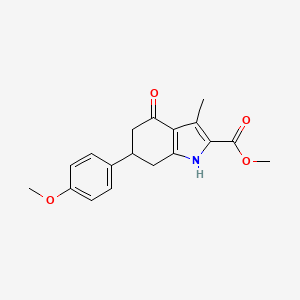![molecular formula C21H24N2O2 B4434298 3-(4-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4434298.png)
3-(4-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide
Overview
Description
3-(4-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide is a chemical compound that is commonly referred to as MPHP-2201. It is a synthetic cannabinoid that is often used in scientific research to study the effects of cannabinoids on the human body. MPHP-2201 is a relatively new compound that has only recently become available for research purposes.
Mechanism of Action
MPHP-2201 acts as a potent agonist of CB1 and CB2 receptors in the brain and other parts of the body. It binds to these receptors and activates them, leading to a variety of physiological effects. These effects include pain relief, reduced inflammation, and altered mood and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPHP-2201 are similar to those of other cannabinoids. It acts as an analgesic, anti-inflammatory, and neuroprotective agent. It also has anxiolytic and antidepressant properties. MPHP-2201 has been shown to reduce the severity of seizures in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
The advantages of using MPHP-2201 in lab experiments include its potency and selectivity for CB1 and CB2 receptors. It is also relatively easy to synthesize and purify. However, one limitation of using MPHP-2201 in lab experiments is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Future Directions
There are many potential future directions for research on MPHP-2201. One area of interest is its potential as a treatment for epilepsy and other neurological disorders. Another area of interest is its potential as a pain reliever and anti-inflammatory agent. Further research is also needed to better understand the long-term effects of MPHP-2201 on the brain and other parts of the body.
Scientific Research Applications
MPHP-2201 is commonly used in scientific research to study the effects of cannabinoids on the human body. Specifically, it is used to investigate the binding affinity of cannabinoids to CB1 and CB2 receptors in the brain and other parts of the body. It is also used to study the effects of cannabinoids on pain, inflammation, and other physiological processes.
properties
IUPAC Name |
3-(4-methylphenyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-16-8-10-17(11-9-16)12-13-20(24)22-19-7-3-2-6-18(19)21(25)23-14-4-5-15-23/h2-3,6-11H,4-5,12-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUFWSMQVITQGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}indoline](/img/structure/B4434218.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B4434229.png)


![N-[3-(2,6-dimethyl-4-morpholinyl)-3-oxopropyl]-4-methylbenzenesulfonamide](/img/structure/B4434240.png)

![1-(2-fluorophenyl)-4-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4434262.png)
![1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4434270.png)


![3-amino-N-(3-chloro-4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4434297.png)


![2-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B4434324.png)